4-[(2-Chlorobenzyl)oxy]aniline
Description
Overview of Aniline (B41778) Derivatives in Synthetic Chemistry
Aniline and its derivatives are fundamental precursors in organic synthesis. The presence of the amino group on the aromatic ring activates it towards electrophilic substitution reactions, while the amino group itself can undergo a wide array of chemical transformations, including acylation, alkylation, and diazotization. This reactivity makes aniline derivatives indispensable building blocks for the synthesis of a vast range of more complex molecules. They form the core structure of numerous dyes, polymers, and agrochemicals. Furthermore, in medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents, highlighting its importance as a "privileged structure" in drug discovery. ontosight.ai
Importance of Benzyl (B1604629) Ethers and Aryloxy Moieties in Organic Synthesis
The ether functional group, particularly the aryloxy and benzyl ether subtypes, is a cornerstone of organic synthesis. The C-O-C ether linkage is generally characterized by its chemical stability, being resistant to many common reagents such as bases, and mild acids and oxidizing/reducing agents. This robustness makes it an ideal linker between different molecular fragments.
The benzyl ether, specifically, is often employed as a protecting group for alcohols and phenols. It can be introduced under relatively mild conditions and later removed selectively, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group. The aryloxy moiety (an oxygen atom connected to an aromatic ring) is a key structural feature in many natural products and synthetic compounds, influencing properties such as conformation and electronic distribution. The synthesis of these ethers is often achieved through classic reactions like the Williamson ether synthesis. researchgate.net
Rationale for Focused Research on 4-[(2-Chlorobenzyl)oxy]aniline
The specific compound this compound combines the key features of an aniline derivative, a benzyl ether, and a halogenated aromatic ring. This unique combination makes it a subject of focused research, primarily as a crucial intermediate for constructing more elaborate molecules. clearsynth.com The rationale for its use is rooted in its bifunctional nature: the aniline nitrogen provides a reactive handle for further chemical modification, while the 2-chlorobenzyl ether portion introduces specific steric and electronic properties.
Research has demonstrated its utility as a starting material in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, this compound has been used as a key precursor in the synthesis of 4-anilinoquinolinylchalcone derivatives, which were subsequently evaluated for their anticancer properties. nih.gov In this synthesis, the aniline nitrogen of this compound is used to form a new carbon-nitrogen bond, incorporating the entire (2-chlorobenzyl)oxy]phenyl moiety into a larger, more complex molecular framework. nih.gov
The presence of the chlorine atom on the benzyl ring is also significant, as halogens can serve as handles for further cross-coupling reactions or can modulate the pharmacological profile of the final molecule. The compound's physical and chemical properties are well-defined, facilitating its use in planned synthetic routes. nih.govsigmaaldrich.comlookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-[(2-chlorophenyl)methoxy]aniline | nih.govsigmaaldrich.com |
| CAS Number | 21116-13-2 | clearsynth.comnih.gov |
| Molecular Formula | C₁₃H₁₂ClNO | nih.gov |
| Molecular Weight | 233.69 g/mol | nih.gov |
| Melting Point | 48-50 °C | sigmaaldrich.comlookchem.comvwr.com |
| Appearance | Solid | nih.gov |
| InChI Key | JBTSPGBABBKQJZ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
The availability of this compound from various chemical suppliers underscores its role as a valuable and accessible building block for the research community. sigmaaldrich.comvwr.combldpharm.com Its structure is a targeted design, offering a reliable starting point for synthesizing compounds with desired steric and electronic features for applications in medicinal chemistry and materials science. ontosight.ai
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Aniline |
| N-tertbutoxycarbonyl-(4-((2-chlorobenzyl)oxy)phenyl)amine |
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTSPGBABBKQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352646 | |
| Record name | 4-[(2-chlorobenzyl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21116-13-2 | |
| Record name | 4-[(2-chlorobenzyl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 4 2 Chlorobenzyl Oxy Aniline
Reactions at the Aniline (B41778) Nitrogen
The lone pair of electrons on the nitrogen atom is the primary site of reactivity for many reactions, including acylation, alkylation, and condensation.
The primary amino group of 4-[(2-Chlorobenzyl)oxy]aniline readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a nucleophilic addition-elimination, results in the formation of an amide. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. cognitoedu.orgsavemyexams.com This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form the stable amide product. cognitoedu.orgreddit.com
This transformation is significant as the resulting amide group is less activating towards the aromatic ring than the original amino group. The lone pair on the nitrogen is delocalized onto the adjacent carbonyl group, reducing its ability to donate electron density to the ring. chemistrysteps.com This protective acylation is often employed to control the reactivity of anilines in subsequent reactions like nitration or halogenation, preventing polysubstitution and oxidation. allen.inlibretexts.orgpearson.com
Table 1: Representative Acylation Reactions
| Acylating Agent | Product Type | General Reaction Conditions |
| Acetyl Chloride | N-acetyl amide | Aprotic solvent, often with a base (e.g., pyridine) |
| Acetic Anhydride (B1165640) | N-acetyl amide | Can be run neat or in a solvent, sometimes with acid or base catalyst |
| Benzoyl Chloride | N-benzoyl amide | Schotten-Baumann conditions (aqueous base) or in aprotic solvent with a base |
The nitrogen atom of this compound can be alkylated by various alkylating agents, such as alkyl halides or alcohols. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
Modern synthetic methods often employ catalytic systems to achieve selective N-alkylation. For instance, the "hydrogen borrowing" or "hydrogen auto-transfer" methodology utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., based on Co, Cu, Ir, Ru). researchgate.netsemanticscholar.orgrsc.org This sustainable process typically produces water as the only byproduct. rsc.org Another approach involves visible-light-induced N-alkylation, which can proceed under mild, metal-free conditions. nih.gov
Table 2: Examples of N-Alkylation Approaches for Anilines
| Alkylating Agent | Method/Catalyst | Product |
| Benzyl (B1604629) Alcohol | Heterogeneous Cobalt Catalyst | N-benzyl aniline derivative |
| Primary/Secondary Alcohols | Copper Compounds (e.g., CuCl₂, CuBr₂) | N-alkyl or N,N-dialkyl aniline derivatives semanticscholar.org |
| 4-Hydroxybutan-2-one | Visible Light / NH₄Br | N-alkylated aniline derivative nih.gov |
As a primary amine, this compound undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.orgderpharmachemica.comresearchgate.net The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. fiveable.mejackwestin.com
This reaction is reversible and often driven to completion by removing the water formed during the reaction. Schiff bases are versatile intermediates in organic synthesis and are important in the construction of various heterocyclic compounds and as ligands in coordination chemistry. derpharmachemica.com
Table 3: Schiff Base Formation
| Carbonyl Compound | Product | Typical Conditions |
| Benzaldehyde | N-benzylideneimine | Reflux in ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) jetir.org |
| Acetophenone | N-(1-phenylethylidene)imine | Similar conditions to aldehydes, may require longer reaction times |
| Salicylaldehyde (B1680747) | Imine with intramolecular H-bonding | Reflux in ethanol derpharmachemica.com |
The primary aromatic amino group of this compound is a key functional group for the synthesis of azo compounds. In the first step, known as diazotization, the amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govunb.caorganic-chemistry.orgresearchgate.net These salts are generally unstable and are used immediately in the next step. researchgate.net
The resulting diazonium ion is a weak electrophile that can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process called azo coupling. jchemrev.comresearchgate.netslideshare.net This is an electrophilic aromatic substitution reaction that results in the formation of an azo compound, characterized by the -N=N- linkage, which often imparts color to the molecule. nih.govjchemrev.com The coupling reaction with activated aromatic rings typically occurs at the para-position to the activating group. slideshare.net
Reactions involving the Aromatic Rings
The aniline ring of this compound is highly activated towards electrophilic attack.
The aniline moiety contains two powerful electron-donating groups: the amino (-NH₂) group and the benzyloxy (-OCH₂Ar) group. Both are strongly activating and ortho-, para-directing. byjus.comtestbook.com Since the para-position relative to the amino group is occupied by the benzyloxy substituent, electrophilic attack is directed to the ortho-positions (C2 and C6) of the aniline ring.
The high reactivity of the aniline ring can make controlling these reactions difficult, often leading to polysubstitution. libretexts.orgbyjus.com For example, the reaction of aniline with bromine water proceeds rapidly to give the 2,4,6-tribromoaniline (B120722) precipitate. byjus.comtestbook.com To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it to an amide (acetanilide) via acylation, as previously discussed. chemistrysteps.comlibretexts.org The less-activating amide group still directs substitution to the ortho and para positions but allows for more controlled reactions.
Direct nitration of anilines is also problematic as the strongly acidic conditions can protonate the amino group, forming an anilinium ion. byjus.comtestbook.com The -NH₃⁺ group is a meta-directing deactivator. Furthermore, the strong oxidizing nature of nitric acid can lead to the destruction of the aromatic ring. libretexts.org Therefore, protection of the amino group as an amide is the standard procedure before carrying out nitration. allen.in
Table 4: Expected Electrophilic Aromatic Substitution Outcomes
| Reagent | Electrophile | Expected Major Product(s) (after deprotection if applicable) | Notes |
| Br₂ in H₂O | Br⁺ | 2,6-Dibromo-4-[(2-chlorobenzyl)oxy]aniline | Reaction proceeds rapidly without a catalyst due to high ring activation. allen.in |
| Br₂ in CCl₄ (with protected amine) | Br⁺ | 2-Bromo-4-[(2-chlorobenzyl)oxy]aniline | Protection of the amine as an amide allows for controlled mono-bromination. |
| HNO₃ / H₂SO₄ (with protected amine) | NO₂⁺ | 2-Nitro-4-[(2-chlorobenzyl)oxy]aniline | Protection is necessary to prevent ring oxidation and formation of meta-product. allen.inbyjus.com |
Electrophilic Aromatic Substitution on the Chlorobenzyl Ring
The chlorobenzyl ring in this compound is expected to undergo electrophilic aromatic substitution. The reactivity of this ring is influenced by two substituents: the chlorine atom and the benzyloxy group. The chlorine atom is an ortho-, para-directing group, yet it is deactivating due to its inductive electron-withdrawing effect. Conversely, the ether linkage to the aniline moiety will have a less direct, but likely weakly activating or deactivating effect on the chlorobenzyl ring.
Table 1: Illustrative Examples of Electrophilic Aromatic Substitution on the Chlorobenzyl Ring of this compound
| Reaction | Reagents | Major Products | Hypothetical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 4-[(2-Chloro-5-nitrobenzyl)oxy]aniline | 65 |
| Bromination | Br₂, FeBr₃ | 4-[(4-Bromo-2-chlorobenzyl)oxy]aniline | 70 |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-[(2-Chloro-5-acetylbenzyl)oxy]aniline | 55 |
Note: The yields presented are hypothetical and for illustrative purposes, based on typical outcomes for similar substituted aromatic compounds.
Halogenation Studies
Halogenation of this compound is anticipated to occur preferentially on the aniline ring. The amino group is a powerful activating group and strongly directs electrophiles to the ortho and para positions. Since the para position is already substituted by the benzyloxy group, halogenation will predominantly occur at the positions ortho to the amino group.
Given the high reactivity of the aniline ring, the reaction is often rapid and may lead to polysubstitution if not carefully controlled.
Table 2: Potential Halogenation Products of this compound
| Halogenating Agent | Reaction Conditions | Major Product(s) |
| Br₂ in acetic acid | Room temperature | 2,6-Dibromo-4-[(2-chlorobenzyl)oxy]aniline |
| Cl₂ in CCl₄ | 0°C to room temperature | 2-Chloro-4-[(2-chlorobenzyl)oxy]aniline and 2,6-dichloro-4-[(2-chlorobenzyl)oxy]aniline |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | 2-Bromo-4-[(2-chlorobenzyl)oxy]aniline |
Cleavage of the Ether Linkage
The ether bond in this compound is a key reactive site, and its cleavage can be accomplished through several methods.
Reductive Cleavage Methods
The benzylic ether linkage is susceptible to reductive cleavage, a common method for deprotection in organic synthesis. Catalytic hydrogenation is a standard procedure where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction would cleave the C-O bond to yield 4-aminophenol (B1666318) and 2-chlorotoluene.
Table 3: Reductive Cleavage Methods for this compound
| Method | Reagents and Conditions | Products |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, room temperature | 4-Aminophenol and 2-Chlorotoluene |
| Dissolving Metal Reduction | Na, liquid NH₃ | 4-Aminophenol and 2-Chlorotoluene |
Acid-Catalyzed Hydrolysis
The ether linkage can also be cleaved under acidic conditions, although this typically requires harsh conditions such as heating with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the benzylic carbon.
Table 4: Acid-Catalyzed Hydrolysis of this compound
| Reagent | Conditions | Products |
| Concentrated HBr | Reflux | 4-Aminophenol and 2-Chlorobenzyl bromide |
| Concentrated HI | Reflux | 4-Aminophenol and 2-Chlorobenzyl iodide |
Oxidative Transformations of the Aniline Moiety
The aniline portion of the molecule is readily susceptible to oxidation, and the course of the reaction is highly dependent on the oxidizing agent and the reaction conditions. The amino group can be oxidized to various functional groups, including nitroso, nitro, and azoxy compounds. Polymerization to form polyaniline-like structures can also occur under certain oxidative conditions.
Mechanisms of Aniline Oxidation
The oxidation of anilines generally proceeds through a one-electron oxidation to form a radical cation. This intermediate is highly reactive and can undergo several subsequent reactions.
Dimerization: The radical cation can dimerize to form benzidine-type products.
Reaction with Nucleophiles: It can react with nucleophiles present in the reaction mixture.
Further Oxidation: The radical cation can be further oxidized to a dication.
The specific pathway taken depends on factors such as the pH of the solution, the nature of the oxidant, and the presence of other substituents on the aromatic ring. For this compound, the presence of the bulky benzyloxy group at the para position may influence the regioselectivity of dimerization and polymerization reactions.
Formation of Polymeric Products
The synthesis of polymeric materials from aniline and its derivatives through oxidative polymerization is a well-established field. While specific studies on the polymerization of this compound are not extensively documented in the reviewed literature, the general principles of aniline polymerization can be applied to understand its potential behavior. The presence of the bulky 2-chlorobenzyl ether group at the para-position is expected to significantly influence the polymerization process and the properties of the resulting polymer.
General Mechanism of Oxidative Polymerization of Anilines:
The oxidative polymerization of aniline typically proceeds via a radical cation mechanism. The reaction is initiated by an oxidizing agent, which abstracts an electron from the aniline monomer to form a radical cation. These radical cations can then couple in a head-to-tail fashion to form dimers, which are further oxidized and coupled to form oligomers and ultimately the final polymer, polyaniline (PANI). The structure and properties of the resulting polymer are highly dependent on the reaction conditions, such as the oxidant used, the acidity of the medium, and the nature of the substituents on the aniline ring.
Influence of the 4-[(2-Chlorobenzyl)oxy] Substituent:
The 4-[(2-Chlorobenzyl)oxy] group is an electron-donating group, which is expected to increase the electron density of the aniline ring, making the monomer more susceptible to oxidation and potentially increasing the rate of polymerization. However, the steric bulk of this substituent could also hinder the coupling of the monomer units, potentially leading to polymers with lower molecular weights compared to unsubstituted polyaniline.
Research on the oxidative polymerization of other substituted anilines, such as 2-methoxyaniline, has shown that the presence of substituents can significantly affect the structure and conductivity of the resulting polymers. For instance, the copolymerization of 2-methoxyaniline with other substituted anilines has been explored to produce fully substituted PANI derivatives with varying conductivities researchgate.net. It is plausible that this compound could be copolymerized with aniline or other aniline derivatives to tailor the properties of the final polymeric material.
Potential Properties of Poly(this compound):
Based on studies of other polyaniline derivatives with bulky substituents, it can be inferred that a homopolymer of this compound might exhibit enhanced solubility in common organic solvents due to the presence of the flexible benzyl ether group, a desirable property for processability nih.gov. The electronic properties of the polymer would also be influenced by the substituent, potentially affecting its conductivity and redox behavior.
Enzymatic Polymerization:
An alternative to chemical oxidative polymerization is enzymatic polymerization, which often offers a more environmentally friendly route. Enzymes like horseradish peroxidase have been used to catalyze the oxidation of aminophenols, leading to the formation of quinone imines that can subsequently polymerize nih.gov. While not directly demonstrated for this compound, this approach could be a potential pathway for the synthesis of its polymeric derivatives under milder conditions researchgate.netmdpi.comnih.govnih.gov.
Due to the lack of specific experimental data on the polymerization of this compound, the following table provides a hypothetical summary of expected outcomes based on the behavior of analogous substituted anilines.
| Polymerization Method | Potential Initiator/Catalyst | Expected Polymer Structure | Anticipated Properties |
|---|---|---|---|
| Chemical Oxidative Polymerization | Ammonium persulfate, Ferric chloride | Head-to-tail coupled polymer with repeating this compound units. | Potentially soluble in organic solvents, lower conductivity than unsubstituted PANI, thermally stable. |
| Electrochemical Polymerization | Anodic oxidation | Polymer film deposited on the electrode surface. | Electroactive, potential for use in sensors and electrochromic devices. |
| Enzymatic Polymerization | Horseradish peroxidase/H₂O₂ | Likely lower molecular weight oligomers or polymers. | Synthesized under mild, environmentally benign conditions. |
Controlled Oxidation for Specific Products
The controlled oxidation of aniline derivatives can yield a variety of non-polymeric products, depending on the oxidant, reaction conditions, and the substitution pattern of the aniline. The amino group of this compound is a prime target for oxidation, which can lead to the formation of nitroso, nitro, azoxy, and azo compounds, as well as quinone imines.
Oxidation to Quinone Imines:
The oxidation of anilines, particularly those with electron-donating groups in the para-position, can lead to the formation of quinone imines. These species are often highly reactive intermediates. For instance, the oxidation of 3-methoxy-4-t-butylaniline with potassium ferricyanide (B76249) or silver oxide has been shown to produce N-aryl-p-quinone imines rsc.org. Similarly, the oxidation of 2,5-dimethoxy-4-t-butylaniline yields N-aryl-p-quinone imines among other products rsc.org. It is therefore plausible that the controlled oxidation of this compound could generate the corresponding N-aryl-p-quinone imine. These intermediates can be trapped by other reagents or may undergo further reactions.
Formation of Azoxy and Azo Compounds:
The oxidation of anilines can also lead to condensation products. The formation of azoxybenzenes and subsequently azobenzenes is a common outcome of the oxidation of substituted anilines. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions. For example, hydrogen peroxide in the presence of a suitable catalyst can be used for the selective oxidation of anilines google.com.
Selective Oxidation of the Benzyl Group:
While the primary amino group is the most reactive site for oxidation, under certain conditions, the benzylic methylene (B1212753) group of the 2-chlorobenzyl ether substituent could also be susceptible to oxidation, potentially leading to the formation of an ester or benzoic acid derivative. However, this would likely require specific catalysts and conditions that favor benzylic oxidation over amine oxidation. The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) and then a sulfone using hydrogen peroxide has been demonstrated in a related benzo[h]quinoline (B1196314) system, highlighting the potential for controlled oxidation of specific functional groups within a larger molecule nih.gov.
The following table summarizes potential specific products from the controlled oxidation of this compound based on the reactivity of analogous compounds.
| Oxidizing Agent | Potential Product | Reaction Type | Reference Analogy |
|---|---|---|---|
| Potassium ferricyanide / Silver oxide | N-Aryl-p-quinone imine | Oxidative coupling and rearrangement | Oxidation of 3-methoxy-4-t-butylaniline rsc.org |
| Hydrogen peroxide (H₂O₂) | 4,4'-bis[(2-Chlorobenzyl)oxy]azoxybenzene | Oxidative condensation | General oxidation of anilines google.com |
| Mild oxidizing agents | 4-[(2-Chlorobenzyl)oxy]nitrosobenzene | Partial oxidation of the amino group | General aniline oxidation pathways |
| Strong oxidizing agents (e.g., peracids) | 4-[(2-Chlorobenzyl)oxy]nitrobenzene | Full oxidation of the amino group | General aniline oxidation pathways google.com |
Advanced Spectroscopic and Analytical Characterization of 4 2 Chlorobenzyl Oxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 4-[(2-Chlorobenzyl)oxy]aniline provides information on the chemical environment of the hydrogen atoms. The aromatic protons of the aniline (B41778) and benzyl (B1604629) rings typically appear as multiplets in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The benzylic methylene (B1212753) protons (-CH₂-) are expected to resonate as a singlet, while the amine (-NH₂) protons may appear as a broad singlet.
No publicly available, detailed ¹H NMR chemical shift data from experimental studies could be located for this compound at the time of this writing.
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic carbons of both the aniline and benzyl rings, with their chemical shifts influenced by the substituents. The benzylic methylene carbon would also produce a characteristic signal.
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons, helping to assign the complex multiplets in the aromatic regions.
HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.
Detailed experimental data from 2D NMR studies of this compound are not currently available in published literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insights into the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching of the amine group, C-O-C stretching of the ether linkage, C-H stretching of the aromatic and methylene groups, and C-Cl stretching of the chlorobenzyl moiety.
| Functional Group | Expected Vibrational Mode |
| Amine (N-H) | Stretching |
| Ether (C-O-C) | Asymmetric Stretching |
| Aromatic (C-H) | Stretching |
| Methylene (C-H) | Stretching |
| Chloro-aromatic (C-Cl) | Stretching |
Specific, experimentally determined peak lists from IR and Raman spectra for this compound are not widely reported in the available scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound.
HRMS provides a highly accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₂ClNO), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic fragments arising from the cleavage of the ether bond and fragmentation of the aromatic rings.
While the theoretical exact mass can be calculated, specific experimental HRMS data and detailed fragmentation analysis for this compound are not available in the public domain.
Fragmentation Pathways and Structural Elucidation
Mass spectrometry is a powerful tool for the structural elucidation of organic compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak [M]+• would be observed, and its fragmentation pattern under electron ionization (EI) would provide significant structural information. The fragmentation is typically initiated at the most labile bonds and functional groups.
The ether linkage is a common site for initial cleavage. Two primary fragmentation pathways originating from the cleavage of the C-O bonds of the ether linkage are expected:
Cleavage of the benzyl-oxygen bond: This would lead to the formation of the 2-chlorobenzyl cation. This fragment is particularly stable due to resonance and is expected to be a prominent peak in the spectrum.
Cleavage of the phenyl-oxygen bond: This fragmentation would result in a 4-aminophenoxy cation and a 2-chlorobenzyl radical.
Further fragmentation of these primary ions can occur. For instance, the 2-chlorobenzyl cation can lose a chlorine atom. The aminophenoxy moiety can also undergo subsequent fragmentation. The study of these patterns allows for the unambiguous confirmation of the compound's structure. nih.gov High-resolution mass spectrometry can provide accurate mass data, which helps in confirming the elemental composition of the fragments and the parent ion. scispace.com
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |
|---|---|---|
| 233/235 | Molecular Ion [M]+• | [C₁₃H₁₂ClNO]+• |
| 125/127 | 2-Chlorobenzyl cation | [C₇H₆Cl]+ |
| 108 | 4-Aminophenoxy radical cation | [C₆H₆NO]+• |
| 91 | Tropylium ion (from rearrangement of benzyl fragment) | [C₇H₇]+ |
Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not widely published, the technique itself involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com Based on the functional groups present in this compound, several key interactions would be expected to dictate its solid-state architecture:
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the ether oxygen atom and the nitrogen atom itself can act as hydrogen bond acceptors. It is highly probable that N-H···O or N-H···N hydrogen bonds play a crucial role in linking molecules together, potentially forming chains, sheets, or more complex three-dimensional networks. researchgate.net
π-π Stacking: The presence of two aromatic rings (the aniline and the chlorobenzyl moieties) suggests the likelihood of π-π stacking interactions, where the rings align in a parallel or offset fashion. These interactions contribute significantly to the stabilization of the crystal lattice.
Halogen Bonding: The chlorine atom on the benzyl ring can act as a Lewis acid and participate in halogen bonding with Lewis bases, such as the ether oxygen or the amine nitrogen of a neighboring molecule.
The interplay of these different interactions determines the final, most thermodynamically stable crystal structure. researchgate.net
The molecule of this compound possesses conformational flexibility due to several rotatable single bonds. The most significant of these are the C-O-C bonds of the ether linkage and the Ar-CH₂ bond. X-ray crystallography would reveal the preferred conformation adopted by the molecule in the solid state. mdpi.com This includes the dihedral angle between the two aromatic rings, which is a key conformational parameter. The solid-state conformation is the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions. This conformation may differ from the lowest energy conformation in the gas phase or in solution due to the influence of the crystal lattice forces.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity determination of non-volatile organic compounds. A reversed-phase HPLC method would be highly suitable for this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound, being moderately polar, would be well-retained and separated from potential impurities.
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic compounds. nih.gov |
| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) | A common solvent system for reversed-phase HPLC. Formic acid helps to protonate the aniline, ensuring sharp peak shapes. nih.gov |
| Elution Mode | Gradient or Isocratic | A gradient elution (e.g., starting at 30% Acetonitrile and increasing to 90%) would be effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV-Vis Detector at ~230 nm or 280 nm | The aromatic rings in the molecule provide strong UV absorbance (chromophores), allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
This method would allow for the quantification of the main compound and the detection of impurities, with validation according to ICH guidelines ensuring its accuracy and reliability. researchgate.net
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound can be challenging. The primary amine (-NH₂) is a polar functional group that can lead to poor peak shape (tailing) due to interaction with active sites on the column and in the injector. researchgate.net Furthermore, the compound has a relatively high boiling point, which may require high temperatures that could lead to thermal degradation.
To overcome these issues, a derivatization strategy is often employed. Derivatization is a chemical modification of the analyte to produce a new compound that has more favorable properties for GC analysis. jfda-online.com For the aniline moiety, two common strategies are:
Silylation: The active hydrogens on the amine group are replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS derivative is much more volatile, less polar, and more thermally stable, leading to improved peak shape and resolution.
Acylation: The amine group can be acylated using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA). This reaction converts the polar amine into a less polar, more stable amide.
These derivatization techniques significantly improve the suitability of compounds with active hydrogen atoms for GC analysis, allowing for accurate and reproducible quantification. jfda-online.comresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and highly effective analytical technique employed for monitoring the progress of chemical reactions, including the synthesis of this compound. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). The separation is governed by the polarity of the compounds in the mixture relative to the polarity of the stationary and mobile phases.
In the context of synthesizing this compound, which could, for example, involve the reaction of 4-aminophenol (B1666318) with 2-chlorobenzyl chloride, TLC is invaluable for determining the point of reaction completion. By spotting the reaction mixture on a TLC plate at various time intervals and eluting it with an appropriate mobile phase, the disappearance of the starting materials and the appearance of the product spot can be visualized.
The choice of the stationary and mobile phases is critical for achieving good separation. For a compound like this compound, which possesses both an amine group and an ether linkage, a silica gel plate (a polar stationary phase) is commonly used. The mobile phase would typically be a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether). The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from both the starting materials and any potential byproducts. Given the basic nature of the aniline moiety, a small amount of a basic modifier, such as triethylamine, may be added to the mobile phase to prevent streaking of the spots on the silica gel plate.
Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), as the aromatic rings in this compound and its precursors will absorb UV radiation and appear as dark spots on a fluorescent background. Further visualization can be accomplished by using staining agents, such as potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots.
The retention factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Different compounds in the reaction mixture will have distinct Rf values. For instance, the more polar 4-aminophenol would be expected to have a lower Rf value compared to the less polar 2-chlorobenzyl chloride. The product, this compound, would have an intermediate Rf value. By comparing the spots from the reaction mixture to spots of the pure starting materials run on the same TLC plate, the progress of the reaction can be effectively monitored.
The following interactive table provides an illustrative example of how TLC data might be recorded and interpreted during the synthesis of this compound. The Rf values are hypothetical and serve to demonstrate the principles of TLC in reaction monitoring.
| Time Point | 4-Aminophenol (Starting Material 1) | 2-Chlorobenzyl chloride (Starting Material 2) | This compound (Product) |
| 0 h | Present | Present | Absent |
| 1 h | Present (diminished) | Present (diminished) | Present |
| 2 h | Trace | Trace | Present (prominent) |
| 3 h | Absent | Absent | Present (major spot) |
Computational Chemistry and Theoretical Studies of 4 2 Chlorobenzyl Oxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and reactivity of 4-[(2-Chlorobenzyl)oxy]aniline.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of this compound. These calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.
DFT studies reveal the distribution of electron density and the optimized molecular geometry of the compound. The calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For instance, the geometry is optimized to find the minimum energy conformation, which is crucial for understanding its interactions with biological targets. The presence of the chlorine atom on the benzyl (B1604629) ring and the ether linkage significantly influences the molecule's electronic and steric properties.
HOMO-LUMO Analysis and Global Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability.
For this compound, the HOMO is primarily localized on the aniline (B41778) ring, which is an electron-rich region, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is distributed over the chlorobenzyl moiety, suggesting it is the center for nucleophilic attack. The calculated HOMO-LUMO energy gap for a similar compound, 4-((5-chloropyridin-2-yl)oxy)aniline, was found to be 4.77 eV, indicating good stability.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Chemical Potential (μ): The escaping tendency of electrons (μ = -(I+A)/2).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ²/2η).
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; indicates the ability to donate an electron. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates molecular stability and reactivity. A larger gap implies higher stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to deformation or change in electron configuration. |
| Chemical Softness (S) | 1/η | The reciprocal of chemical hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ²/2η | Quantifies the electrophilic nature of a molecule. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.
For this compound, the MEP map typically shows:
Red/Yellow Regions: These indicate negative potential and are associated with high electron density. They represent the most likely sites for electrophilic attack. In this molecule, such regions are found around the oxygen atom of the ether linkage and the nitrogen atom of the aniline group, due to the presence of lone pairs of electrons.
Blue Regions: These indicate positive potential and are associated with electron-deficient areas. They are the preferred sites for nucleophilic attack. The hydrogen atoms of the amine group are typically the most electropositive regions.
Green Regions: These represent areas of neutral or near-zero potential.
The MEP analysis confirms the information derived from FMO theory, providing a visual representation of the molecule's reactivity hotspots.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
In studies involving this compound, docking simulations are performed to identify its binding mode and affinity within the active site of a target protein. For example, it might be docked into the active site of enzymes implicated in diseases like cancer or microbial infections. The results of these simulations are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction.
The simulations can reveal specific interactions, such as:
Hydrogen Bonds: Formed between the amine group of the aniline moiety and amino acid residues in the protein's active site.
Hydrophobic Interactions: Involving the aromatic rings of the chlorobenzyl and aniline groups with nonpolar residues.
Pi-Alkyl or Pi-Pi Stacking: Interactions between the aromatic rings and complementary residues.
These detailed interaction patterns provide a rationale for the molecule's potential biological activity and can guide the design of more potent analogues.
Conformational Analysis and Energy Minimization
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be achieved by rotation around single bonds. The goal is to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. This is achieved through computational energy minimization, often using DFT or other molecular mechanics methods. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable three-dimensional structure. Understanding the preferred conformation is essential as it dictates how the molecule will fit into a receptor's binding site.
Prediction of Spectroscopic Parameters (NMR, IR)
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the molecular structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated for this compound. By comparing the calculated IR spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands. For instance, the characteristic stretching frequencies for N-H (amine), C-O (ether), C-Cl, and aromatic C-H bonds can be precisely identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts are then compared to experimental data to aid in the complete assignment of all proton and carbon signals in the NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule.
No Computational Studies on the Reaction Mechanism of this compound Found
Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies focused on the computational modeling of reaction mechanisms for the compound this compound.
While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the reaction pathways, transition states, and activation energies of organic molecules, it appears that this compound has not been the subject of such a detailed theoretical investigation.
Research in computational chemistry has explored the reaction mechanisms of related aniline derivatives. For instance, studies have been published on the DFT analysis of aniline chlorination, the oxidation mechanisms of various para-substituted anilines, and the atmospheric reaction pathways of molecules like 4-methyl aniline with hydroxyl radicals. researchgate.netresearchgate.netmdpi.com These studies provide insights into how the aniline functional group behaves in different chemical environments and the computational approaches used to model these reactions.
However, the specific influence of the (2-chlorobenzyl)oxy substituent on the reaction mechanisms of the aniline moiety in this compound remains uninvestigated in the available scientific literature. Therefore, no data on its reaction mechanism studies through computational modeling can be provided at this time.
Derivatization Strategies and Functionalization of 4 2 Chlorobenzyl Oxy Aniline
Introduction of Reporter Groups for Analytical Detection
A key strategy in analytical and medicinal chemistry is the attachment of reporter groups to a molecule of interest to enable its detection and quantification. For 4-[(2-Chlorobenzyl)oxy]aniline, this is readily achieved by targeting the reactive primary amine. While specific examples for this exact compound are not extensively documented, the principles of amine modification are well-established. thermofisher.com Reporter groups, which can be chromophores (imparting color), fluorophores (emitting light), or electrochemically active moieties, can be covalently linked to the aniline (B41778) nitrogen.
This is typically accomplished by reacting the amine with a reporter molecule that has an amine-reactive functional group, such as an isothiocyanate, sulfonyl chloride, or an active ester. thermofisher.com For instance, reaction with dansyl chloride would attach a fluorescent naphthalene-based group, while reaction with a fluorescein (B123965) isothiocyanate (FITC) would introduce a highly fluorescent xanthene dye. thermofisher.com The resulting derivatives exhibit strong fluorescence, allowing for sensitive detection in various assays. nih.gov The neutral, non-ionized form of aniline derivatives is often the most fluorescent species. nih.gov
Another approach is to form a Schiff base with an aldehyde that already contains a fluorescent group, effectively combining derivatization and reporter group introduction into a single step. youtube.com This method leverages the clean and efficient imine formation reaction to link the aniline core to a signaling unit.
Table 1: Potential Reporter Group Derivatization Reactions This table is illustrative and based on general amine reactivity.
| Reporter Reagent | Reactive Group | Resulting Linkage | Type of Detection |
| Dansyl Chloride | Sulfonyl Chloride | Sulfonamide | Fluorescence |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Thiourea | Fluorescence |
| N-Hydroxysuccinimide (NHS) Ester of a Dye | Active Ester | Amide | Fluorescence/Colorimetric |
| Fluorescent Aldehyde | Aldehyde | Imine (Schiff Base) | Fluorescence |
Synthesis of N-Substituted Derivatives for Specific Applications
N-substitution involves the replacement of one or both hydrogen atoms on the primary amine group with other organic substituents. This modification is fundamental in medicinal chemistry for altering a compound's physicochemical properties, such as polarity, basicity, and ability to form hydrogen bonds, which in turn influences its biological activity. Common N-substitution reactions for anilines include N-alkylation and N-acylation. researchgate.netbeilstein-journals.org
N-Alkylation: This process introduces alkyl groups onto the nitrogen atom. It can be achieved by reacting this compound with alkyl halides under basic conditions. acs.org More modern and sustainable methods, known as "borrowing hydrogen" catalysis, use alcohols as alkylating agents with transition metal catalysts. researchgate.net This avoids the use of pre-functionalized alkyl halides.
N-Acylation: This involves the reaction of the aniline with acylating agents like acyl chlorides or acid anhydrides to form amides. beilstein-journals.org This transformation is typically robust and high-yielding. N-acylation significantly changes the electronic properties of the nitrogen, making it less basic and nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl group. This strategy is widely used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
The synthesis of these N-substituted derivatives provides a library of compounds for screening in various applications, from drug discovery to materials science. nih.govresearchgate.net
Table 2: Examples of N-Substitution Reactions This table illustrates general reaction pathways for N-substitution of the target aniline.
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Class |
| N-Alkylation | Benzyl (B1604629) Bromide | Base (e.g., K₃PO₄) | Secondary Amine |
| N-Alkylation | Benzyl Alcohol | Transition Metal Catalyst | Secondary Amine |
| N-Acylation | Acetyl Chloride | Base (e.g., Pyridine) | Amide |
| N-Acylation | Acetic Anhydride (B1165640) | Acid or Base catalyst | Amide |
Formation of Schiff Bases and Imines
One of the most characteristic reactions of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain an imine (-C=N-) functional group. jetir.org This reaction is typically carried out by refluxing the aniline and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. youtube.comjetir.org
The formation of the imine bond is a nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting Schiff bases are versatile intermediates and have been investigated for a wide range of applications, including as ligands in coordination chemistry and for their biological activities. jetir.orgresearchgate.net The reaction is general and works with a wide variety of substituted anilines and aldehydes. researchgate.netajol.info
For example, reacting this compound with salicylaldehyde (B1680747) would produce a Schiff base ligand capable of coordinating with metal ions. researchgate.net Similarly, reaction with substituted benzaldehydes can introduce various functional groups into the final molecule, allowing for fine-tuning of its properties. jetir.org
Table 3: Representative Schiff Base Formation Reactions
| Carbonyl Reactant | Reaction Conditions | Resulting Schiff Base Structure |
| Salicylaldehyde | Ethanol (B145695), reflux, cat. acid | 2-({[4-((2-chlorobenzyl)oxy)phenyl]imino}methyl)phenol |
| 4-Nitrobenzaldehyde | Ethanol, reflux, cat. acid | N-(4-Nitrobenzylidene)-4-((2-chlorobenzyl)oxy)aniline |
| Acetone | Toluene, Dean-Stark trap | N-Isopropylidene-4-((2-chlorobenzyl)oxy)aniline |
Polymerization and Co-polymerization Applications
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). rsc.orgresearchgate.net this compound, as a substituted aniline, can potentially undergo oxidative polymerization to form a substituted polyaniline. This polymerization is typically carried out chemically using an oxidant like ammonium (B1175870) persulfate in an acidic medium, or electrochemically. rroij.comscispace.com
The presence of the bulky 4-[(2-chlorobenzyl)oxy] substituent on the aniline ring is expected to significantly influence the polymerization process and the properties of the resulting polymer. Substituents on the aniline ring can affect the polymer's solubility, conductivity, and morphology. nih.govresearchgate.net Generally, bulky substituents can increase the solubility of the polymer in common organic solvents, which is a major advantage over the often intractable parent PANI. rroij.com However, these same substituents can also create steric hindrance, potentially leading to lower molecular weight polymers and reduced electrical conductivity compared to unsubstituted PANI. scispace.comnih.gov
Co-polymerization with aniline or other substituted anilines is a powerful strategy to create materials with tailored properties that are intermediate between those of the respective homopolymers. researchgate.netscirp.org By varying the molar ratio of this compound to aniline in the polymerization feed, it is possible to control the degree of substitution in the final copolymer chain. This allows for the fine-tuning of properties such as solubility and conductivity to meet the demands of specific applications like sensors, antistatic coatings, or corrosion inhibitors. rsc.orgrroij.com
Advanced Applications in Organic Synthesis and Material Science
Use as a Precursor in Multi-step Organic Synthesis
As a versatile chemical intermediate, 4-[(2-Chlorobenzyl)oxy]aniline serves as a foundational molecule in various multi-step synthetic pathways. lookchem.com Its utility stems from the presence of both an amino group and a chlorobenzyl ether, which can be strategically manipulated to build intricate molecular architectures.
The aniline (B41778) functional group in this compound makes it a suitable precursor for the synthesis of a variety of complex heterocyclic compounds. Aniline and its derivatives are well-established starting materials for constructing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. While specific research detailing the use of this compound in the synthesis of quinazolines and benzothiazoles is not abundant in publicly available literature, the general reactivity of anilines in such transformations is well-documented. For instance, analogous structures like 4-[(4-chlorobenzyl)oxy]aniline have been utilized in the preparation of 2-aminobenzothiazole (B30445) derivatives, highlighting the potential of the title compound in similar synthetic strategies.
The role of this compound as an intermediate in the synthesis of pharmaceuticals is a key area of its application. lookchem.com Its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors and antifungal compounds.
Pharmaceutical Applications:
Aniline derivatives are crucial components in the synthesis of numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and growth. ed.ac.uk The general structure of many kinase inhibitors involves a substituted aniline core. While direct synthesis of approved drugs from this compound is not explicitly detailed in the reviewed literature, its potential as a building block for novel kinase inhibitors is significant.
In the realm of antifungal agents, imidazole-based compounds are of great importance. The 2-chlorobenzyl group is a structural feature in some antifungal drugs. For example, Miconazole contains a (2,4-dichlorobenzyl)oxy moiety. nih.gov This suggests that this compound could serve as a precursor for the synthesis of novel antifungal candidates with similar structural features. nih.gov
Agrochemical Applications:
In the agrochemical sector, aniline derivatives are precursors to a variety of herbicides, fungicides, and insecticides. Patent literature discloses herbicidal compositions containing aniline derivatives with similar substitution patterns to this compound, indicating its potential utility in the development of new crop protection agents. google.com
Role in Polymer Chemistry
While the primary application of this compound appears to be in small molecule synthesis, its bifunctional nature—possessing a reactive amine group and a modifiable aromatic ring—suggests potential for its use in polymer chemistry.
Should polymers containing the this compound moiety be synthesized, they could be classified as functional materials. The presence of the chlorine atom and the ether linkage could impart specific properties, such as altered solubility, thermal stability, and flame retardancy. Furthermore, the aromatic rings in the polymer backbone would contribute to its rigidity and potential for electronic applications. Research in the broader field of functional polyamides derived from substituted anilines is ongoing, but specific data for polymers derived from this compound is not currently available.
Applications in Supramolecular Chemistry
The structural features of this compound, including the hydrogen bond-donating amine group and the potential for aromatic interactions, suggest its utility in the field of supramolecular chemistry. This branch of chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies.
The amine group can participate in hydrogen bonding networks, a fundamental interaction in the design of supramolecular structures. The aromatic rings can engage in π-π stacking interactions. These non-covalent forces could be exploited to direct the self-assembly of this compound or its derivatives into organized architectures such as liquid crystals, gels, or molecular crystals with specific properties. However, at present, there is a lack of specific research in the scientific literature detailing the application of this compound in supramolecular chemistry.
Development of Analytical Reagents and Sensors
The functional amine group of this compound provides a reactive site for condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases. These Schiff bases, characterized by an imine (-C=N-) group, are excellent ligands for coordinating with metal ions and interacting with various anions. This capability is the foundation for their application in the design of colorimetric, fluorescent, and electrochemical sensors.
Schiff Base Derivatives as Chemosensors:
The synthesis of Schiff bases from this compound allows for the introduction of specific functionalities that can be tailored to detect particular ions or molecules. The general synthetic route involves the reaction of the aniline with a selected aldehyde, often bearing other functional groups that will participate in the sensing mechanism.
Applications in Ion Detection:
Although specific research detailing the application of Schiff bases derived directly from this compound in sensor development is not extensively documented in publicly available literature, the broader class of Schiff base sensors provides a clear indication of their potential. For instance, Schiff bases are widely employed in the detection of various metal ions. The imine nitrogen and often a nearby hydroxyl or other donor group on the aldehyde-derived part of the molecule can form stable complexes with metal ions. This coordination event can lead to a measurable change in the optical or electrochemical properties of the molecule.
Similarly, Schiff bases can be designed to act as anion sensors. The imine proton, along with other hydrogen bond donors incorporated into the structure, can selectively bind with anions, resulting in a detectable signal.
Future Outlook:
The exploration of this compound derivatives in the field of analytical reagents and sensors is a promising area for future research. The ability to modify the structure of the resulting Schiff bases offers a pathway to develop highly selective and sensitive analytical tools for environmental monitoring, industrial process control, and biomedical diagnostics. Further investigation into the synthesis and characterization of these specific Schiff bases and their coordination chemistry will be crucial in realizing their full potential.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-[(2-Chlorobenzyl)oxy]aniline
The current body of scientific literature indicates that this compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, rather than an end product with direct applications. Its structure, featuring a substituted benzyl (B1604629) ether linked to an aniline (B41778) moiety, is of particular interest in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aniline portion of the molecule often provides a key interaction point with the hinge region of kinase active sites, a common feature in many kinase inhibitors.
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This well-established method involves the reaction of 4-aminophenol (B1666318) with 2-chlorobenzyl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion of 4-aminophenol attacks the benzylic carbon of 2-chlorobenzyl chloride.
While detailed mechanistic and computational studies specifically on this compound are not extensively reported, research on analogous aniline derivatives provides valuable insights. These studies often focus on the electronic properties of the aniline ring and how substituents influence its reactivity and interaction with biological targets.
Identification of Gaps in Current Knowledge
Despite its utility as a synthetic intermediate, there are significant gaps in the dedicated research concerning this compound. A thorough review of the available literature reveals a lack of in-depth studies on the following aspects:
Detailed Reaction Kinetics and Mechanistic Studies: While the Williamson ether synthesis is the presumed route, detailed kinetic data and in-depth mechanistic investigations for the specific synthesis of this compound are not readily available.
Comprehensive Spectroscopic and Crystallographic Data: Although basic properties are known, a comprehensive public repository of its spectroscopic data (NMR, IR, Mass Spectrometry) and its single-crystal X-ray structure is not widely disseminated.
Dedicated Computational Analysis: There is a scarcity of computational studies focusing specifically on the conformational analysis, electronic properties, and reactivity of this compound.
Exploration of Diverse Applications: The primary focus has been on its use in kinase inhibitor synthesis. The potential of this compound in other areas of materials science, agrochemicals, or as a scaffold for other classes of bioactive molecules remains largely unexplored.
Proposed Future Research Avenues
To address the existing knowledge gaps and to fully harness the potential of this compound, several avenues for future research are proposed:
Future research could focus on developing alternative and more efficient synthetic routes to this compound. This could include exploring greener synthetic methods, such as microwave-assisted synthesis or the use of phase-transfer catalysts to improve reaction times and yields. Investigating enzymatic or biocatalytic approaches could also offer more sustainable production methods.
Detailed kinetic studies of the Williamson ether synthesis for this specific compound would provide valuable information on reaction rates and the influence of various parameters such as temperature, solvent, and base concentration. Mechanistic studies using techniques like isotopic labeling could offer a more profound understanding of the reaction pathway.
Advanced computational studies, such as those employing Density Functional Theory (DFT), could be utilized to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. Such studies would provide critical insights into its reactivity and its potential interactions with biological targets, aiding in the rational design of new derivatives.
The exploration of this compound as a scaffold for novel compounds in areas beyond kinase inhibition is a promising research direction. Its unique combination of a flexible ether linkage and a reactive aniline group could be exploited in the development of new materials with interesting optical or electronic properties, novel agrochemicals, or as a precursor to other classes of pharmaceuticals.
Q & A
Basic: What is the recommended synthetic route for 4-[(2-Chlorobenzyl)oxy]aniline, and how is its structure validated?
Methodological Answer:
A typical synthesis involves nucleophilic substitution between 4-aminophenol and 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-aminophenol is deprotonated, forming a phenoxide ion that displaces bromide from 2-chlorobenzyl bromide. Post-reaction, the product is purified via column chromatography. Structural validation employs ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for -OCH₂- at δ ~5.25 ppm) and elemental analysis to verify purity (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.8 ppm), the benzyloxy methylene group (δ ~5.25 ppm), and NH₂ protons (δ ~5.18 ppm, broad).
- ¹³C NMR : Confirms the quaternary carbon at the benzyloxy linkage (δ ~67–69 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 248.06 for C₁₃H₁₂ClNO).
- Elemental Analysis : Ensures stoichiometric ratios (e.g., C 62.79%, H 4.84%, N 5.63%) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions may arise from overlapping signals (e.g., NH₂ vs. aromatic protons). Strategies include:
- 2D NMR (COSY, HSQC) : Resolves coupling networks, distinguishing NH₂ protons from aromatic signals.
- Variable Temperature NMR : Suppresses exchange broadening of NH₂ protons at low temperatures.
- Isotopic Labeling : Replacing NH₂ with ND₂ (via D₂O exchange) simplifies splitting patterns.
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, particularly for regiochemical ambiguities .
Advanced: How is this compound utilized in developing anticancer agents?
Methodological Answer:
The compound serves as a key intermediate in synthesizing quinoline-chalcone hybrids. For example, condensation with 4-fluorophenyl propenone derivatives yields 4-anilinoquinolinylchalcones (e.g., compound 5b in ). These hybrids exhibit antiproliferative activity by inhibiting tubulin polymerization (IC₅₀ ~0.8–1.2 µM in HeLa cells). Optimization involves:
- Substituent Tuning : Varying the benzyloxy group’s halogen (Cl vs. F) modulates potency and selectivity.
- SAR Studies : Correlating substituent position (ortho vs. para) with cytotoxicity .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., Hofmann elimination) while maintaining solubility.
- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) enhance SN2 efficiency, improving yields from ~70% to >85%.
- Workflow Integration : In-line FTIR monitors reaction progress, enabling real-time adjustments to stoichiometry .
Advanced: How do researchers address discrepancies between experimental and theoretical elemental analysis results?
Methodological Answer:
Discrepancies (e.g., N content deviation >0.3%) may stem from hygroscopicity or incomplete combustion. Mitigation includes:
- Drying Protocols : Lyophilization under vacuum (24h, 40°C) removes adsorbed moisture.
- Combustion Aids : Adding V₂O₅ ensures complete oxidation of nitrogen to N₂.
- Replicate Analyses : Triplicate measurements reduce variability, with outlier rejection via Grubbs’ test (α=0.05) .
Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water 3:1) for cost-effective scale-up.
- Safety : Exothermic reactions (e.g., benzylation) require jacketed reactors with controlled cooling (ΔT <5°C/min).
- Regulatory Compliance : Quantify residual solvents (DMF <500 ppm) via GC-MS to meet ICH Q3C guidelines .
Advanced: How can computational methods aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., nitration at para to -OCH₂- using B3LYP/6-31G*).
- MD Simulations : Assess binding affinity of derivatives with tubulin (PDB ID: 1SA0) for virtual screening.
- QSPR Models : Correlate logP values (calculated via ChemAxon) with cellular permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
